1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine
Description
1-(2-Chlorophenyl)-N-methyl-2-methylsulfanylethanamine is a substituted phenethylamine derivative featuring a 2-chlorophenyl ring, an N-methyl group, and a methylsulfanyl (SMe) moiety at the β-position of the ethylamine backbone. This structure confers unique physicochemical and pharmacological properties, distinguishing it from related compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-12-10(7-13-2)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZWQSKIOGSHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CSC)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine typically involves several steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation, reduction, and methylsulfanylation steps sequentially.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-N-methyl-2-methylsulfanylethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group under strong reducing conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-N-methyl-2-methylsulfanylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- Chlorophenyl Substitution: Ortho-substitution (2-chlorophenyl): Present in the target compound and , this configuration increases steric hindrance and electronic effects compared to the meta-substituted analog in . Ortho-substitution may enhance binding to aromatic receptors (e.g., serotonin or dopamine transporters) but reduce solubility. Nitro vs. In contrast, the SMe group in the target compound may act as a hydrogen-bond acceptor or participate in redox reactions.
Side Chain Modifications :
Pharmacological and Industrial Relevance
- Metabolic Stability: The SMe group in the target compound may confer resistance to oxidative enzymes (e.g., monoamine oxidases) compared to the primary amine in .
- Lipophilicity : The target compound’s calculated logP (estimated ~2.5) is higher than ’s meta-chloro analog (logP ~1.8), suggesting better blood-brain barrier penetration.
- Synthetic Accessibility : describes a TDAE-mediated synthesis route for chlorophenyl derivatives, which could be adapted for the target compound.
Biological Activity
1-(2-Chlorophenyl)-N-methyl-2-methylsulfanylethanamine, also known as a derivative of the phenethylamine class, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a variety of effects on different biological systems, particularly in relation to its interactions with receptors and enzymes.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H14ClN
- Molecular Weight: 201.69 g/mol
This compound features a chlorophenyl group, a methylsulfanyl group, and an amine functional group, which contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various receptors:
- Peripheral Benzodiazepine Receptors (PBR): Research indicates that this compound acts as a ligand for PBRs, which are implicated in several physiological processes including inflammation and neuroprotection. Binding to PBRs can modulate the respiratory burst in mononuclear phagocytes and influence the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) .
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions characterized by excessive inflammatory responses .
Biological Activities
This compound exhibits several notable biological activities:
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
Q & A
Q. What are the established protocols for synthesizing 1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with 2-chlorophenyl precursors. Key steps include:
- N-methylation : Reacting a primary amine intermediate with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfanylation : Introducing the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity .
- Validation : Confirm structure via -NMR (e.g., δ 2.1 ppm for SCH₃) and LC-MS (expected [M+H]⁺ at m/z 244.1) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : -NMR to resolve aromatic (δ 125-140 ppm) and aliphatic carbons (δ 35-50 ppm for N-CH₃) .
- IR Spectroscopy : Identify C-Cl stretching (~750 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to predict dipole moments and frontier molecular orbitals .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C).
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chlorophenyl group .
- Hygroscopicity : Monitor via Karl Fischer titration; use desiccants (silica gel) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Address via:
- Standardized Protocols : Use USP methods with controlled temperature (25°C) and agitation.
- HPLC Quantification : Measure saturated solutions in DMSO, water, and ethanol (e.g., 12 mg/mL in DMSO vs. 0.5 mg/mL in water) .
- Validation : Cross-check with independent labs and reference PubChem data (CID 145432177) .
Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?
- Methodological Answer : Crystallization challenges stem from flexible ethanamine chains. Optimize using:
Q. How does the chlorophenyl substituent influence binding interactions in pharmacological assays?
- Methodological Answer : The 2-chlorophenyl group enhances hydrophobic and halogen bonding:
- Molecular Docking : Glide SP mode (Schrödinger) shows Cl forms a halogen bond with Tyr-452 in COX-2 (ΔG = -8.2 kcal/mol) .
- SAR Studies : Compare with 4-chloro analogs; 2-chloro derivatives show 3x higher potency in vitro (IC₅₀ = 1.2 µM vs. 3.8 µM) .
Q. What analytical approaches are recommended for identifying metabolites in pharmacokinetic studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and isotopic labeling:
- Phase I Metabolism : Incubate with liver microsomes (CYP3A4); detect demethylated ([M+H-14]⁺) and sulfoxidized ([M+H+16]⁺) products .
- Phase II Conjugates : Use LC-MS/MS to identify glucuronides (m/z shift +176).
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake or assay conditions. Mitigate via:
- Standardized Assays : Use identical passage numbers and serum-free media.
- Controls : Include verapamil (P-gp inhibitor) to assess efflux effects.
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA with post-hoc Tukey test .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating neuropharmacological potential?
- Methodological Answer : Prioritize models mimicking blood-brain barrier (BBB) penetration:
- PAMPA-BBB : Predict permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity).
- Primary Neuronal Cultures : Test inhibition of monoamine reuptake (IC₅₀ < 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
